2,4-Dichloro-5-iodoquinazoline

Description

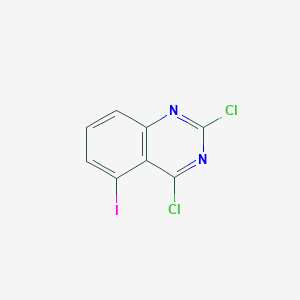

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHOKNBNQDBGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652955 | |

| Record name | 2,4-Dichloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-30-0 | |

| Record name | 2,4-Dichloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-iodoquinazoline

Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a privileged structure known for its diverse biological activities, including anticancer and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, highly functionalized derivative, 2,4-Dichloro-5-iodoquinazoline , a key intermediate for synthesizing novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 4 positions, combined with a sterically influential iodine atom at the 5-position, makes this molecule a versatile building block for drug discovery and development professionals. This document provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and handling considerations.

Molecular Identity and Structural Characteristics

This compound is a halogenated heterocyclic compound. The precise arrangement of its substituents dictates its reactivity and potential for biological interaction.

Chemical Structure

The fundamental structure consists of the quinazoline ring system with chlorine atoms at positions C2 and C4, and an iodine atom at position C5.

Caption: Chemical structure of this compound.

Core Properties

A summary of the key identifiers and computed molecular properties for this compound is presented below. These values are fundamental for analytical and synthetic applications.

| Property | Value | Source |

| CAS Number | 959237-30-0 | [4][5] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [4][5] |

| Molecular Weight | 324.93 g/mol | [4][5] |

| Exact Mass | 323.87180 Da | [4][6] |

| IUPAC Name | This compound | [4] |

| XLogP3 | 4.1 | [4][6] |

| Hydrogen Bond Acceptors | 2 | [4] |

Physicochemical Data

Experimental data for this specific isomer is not widely published. The following sections provide expected properties based on data from closely related analogs and standard principles of physical organic chemistry.

Physical State and Appearance

Based on analogous compounds such as 2,4-dichloroquinazoline and other halogenated heterocycles, this compound is expected to be a crystalline solid at standard temperature and pressure.[7] Its color may range from off-white to pale yellow.

Melting and Boiling Point

-

Melting Point: A definitive melting point has not been published. For reference, the melting point of the parent compound, 2,4-dichloroquinazoline, is reported to be in the range of 115-121°C.[8] The addition of a heavy iodine atom at the 5-position is expected to increase the molecular weight and potentially alter crystal lattice packing, likely resulting in a higher melting point.

-

Boiling Point: High molecular weight, functionalized heterocyclic compounds often decompose at high temperatures before boiling under atmospheric pressure.[9]

Solubility

The calculated LogP value of 4.1 suggests that the compound is highly lipophilic and will exhibit poor solubility in water.[4][6] It is expected to be soluble in common organic solvents.

| Solvent Class | Expected Solubility | Examples |

| Polar Aprotic | High | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |

| Chlorinated | Moderate to High | Dichloromethane (DCM), Chloroform |

| Ethers | Moderate | Tetrahydrofuran (THF), Diethyl ether |

| Alcohols | Low to Moderate | Ethanol, Methanol |

| Aqueous | Very Low / Insoluble | Water, Buffers |

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of this compound. The following protocols outline standard, field-proven methodologies.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic intermediates. The lipophilic nature of the compound dictates the use of a reversed-phase method.

Expertise & Causality: A C18 column is chosen for its excellent retention of hydrophobic molecules like this quinazoline derivative. The mobile phase gradient starts with a higher aqueous composition to ensure good peak shape for any potential polar impurities and gradually increases the organic component (acetonitrile) to elute the highly retained target compound. UV detection at 254 nm is selected as aromatic systems typically exhibit strong absorbance at this wavelength.

Protocol:

-

System Preparation: Equilibrate a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.

-

Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL. Dilute with acetonitrile to a final concentration of ~50 µg/mL.

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min

-

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

-

-

Detection: UV at 254 nm.

-

Analysis: Integrate the peak area to determine purity as a percentage of the total detected peak area.

Caption: Workflow for HPLC purity analysis.

Structural Elucidation (NMR, IR, MS)

A combination of spectroscopic techniques is required for unambiguous structure confirmation.

Expected ¹H NMR Spectral Features (400 MHz, CDCl₃): The aromatic region (typically δ 7.5-8.5 ppm) is expected to show three distinct signals corresponding to the protons at positions C6, C7, and C8.

-

The proton at C6 will likely be a doublet, coupled to the proton at C7.

-

The proton at C8 will also likely be a doublet, coupled to the proton at C7.

-

The proton at C7 will appear as a triplet (or doublet of doublets), coupled to both H6 and H8. The exact chemical shifts will be influenced by the electronic effects of the chloro and iodo substituents.

Expected ¹³C NMR Spectral Features (100 MHz, CDCl₃): The spectrum should display 8 distinct signals in the aromatic region for the 8 carbon atoms of the quinazoline ring, as they are all in unique chemical environments. Carbons bearing electronegative atoms (C2-Cl, C4-Cl, C5-I) will be shifted downfield.

Expected Infrared (IR) Spectral Features:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinazoline ring.

-

~800-600 cm⁻¹: C-Cl stretching.

-

~500-400 cm⁻¹: C-I stretching.

High-Resolution Mass Spectrometry (HRMS): Analysis by ESI-MS is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the exact mass of the protonated species. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with a ~2:1 intensity ratio for M, M+2, and M+4) would provide definitive evidence of the compound's elemental composition.

Chemical Reactivity and Stability

Reactivity

The primary sites of reactivity are the carbon atoms bearing the chlorine substituents. The C2 and C4 positions are electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes the molecule an excellent precursor for introducing a wide variety of functional groups (e.g., amines, alcohols, thiols) to build more complex derivatives.[7] The C4-Cl bond is generally more reactive than the C2-Cl bond.

Caption: General reactivity pathway for this compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Stability: The compound is expected to be chemically stable under standard ambient conditions.[10] However, like many halogenated compounds, it may be sensitive to light over long periods. Some related compounds are noted to be hygroscopic.[10]

-

Storage: It is recommended to store the material in a tightly sealed container, protected from light and moisture.[11][12] Storage in a cool, dry, and well-ventilated area is ideal.[11] For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Conclusion

This compound is a highly valuable synthetic intermediate characterized by its densely functionalized heterocyclic core. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably predicted based on the well-understood chemistry of the quinazoline class. Its key features—high lipophilicity, defined spectroscopic markers, and pronounced reactivity at the C2 and C4 positions—make it a versatile tool for researchers in drug development. The protocols and data presented in this guide provide the necessary framework for its effective use, characterization, and handling in a research setting.

References

- Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 610-622.

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of Organic Chemistry, 1, 223-230.

-

Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 12(45), 29535-29555.

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-iodoquinazoline. Retrieved from [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved from [Link]

-

Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. echemi.com [echemi.com]

- 5. parchem.com [parchem.com]

- 6. 2,4-Dichloro-6-iodoquinazoline | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 2,4-Dichloro-5,7-dimethylquinazoline (EVT-3373708) | 1392213-81-8 [evitachem.com]

- 8. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-iodoquinazoline for Advanced Drug Discovery

This technical guide provides an in-depth exploration of 2,4-dichloro-5-iodoquinazoline, a key heterocyclic intermediate in medicinal chemistry. We will delve into its physicochemical properties, reactivity, synthesis, and its pivotal role in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic and discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted quinazoline, a class of compounds renowned for its broad spectrum of biological activities.[1][2] The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with an iodine atom on the benzene ring, makes it a highly valuable and versatile building block for combinatorial chemistry and the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 959237-30-0 | [3] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [3] |

| Molecular Weight | 324.93 g/mol | [3] |

| Appearance | Likely a solid, similar to related compounds which are white to light brown crystalline powders. | [4] |

| Boiling Point | 272.2 ± 33.0 °C (Predicted) | [5] |

| Flash Point | 118.5 ± 25.4 °C (Predicted) | [5] |

| Solubility | Expected to have moderate solubility in organic solvents. | [6] |

| XLogP3 | 3.541 | [3] |

| Topological Polar Surface Area (PSA) | 25.8 Ų | [3] |

The Chemistry of this compound: Synthesis and Reactivity

The synthetic utility of this compound is anchored in the differential reactivity of its two chlorine substituents. This allows for a regioselective approach to nucleophilic aromatic substitution (SₙAr), a cornerstone of its application in drug discovery.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Chlorination of 5-Iodo-quinazoline-2,4-dione (Representative)

-

To an excess of phosphorus oxychloride (POCl₃), add 5-iodo-quinazoline-2,4-dione.

-

Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

The Cornerstone of Reactivity: Regioselective Nucleophilic Aromatic Substitution

The key to unlocking the synthetic potential of this compound lies in the regioselective nature of nucleophilic attack on the quinazoline core. The carbon at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution under milder reaction conditions compared to the C2 position.[7][8][9] This differential reactivity is the foundation for the sequential introduction of different nucleophiles, enabling the construction of diverse molecular libraries.

Caption: Regioselective nucleophilic substitution on this compound.

This predictable reactivity allows for a modular approach to synthesizing libraries of compounds. For instance, an amine can be introduced at the C4 position, followed by the introduction of a different nucleophile (e.g., another amine, a thiol, or an alcohol) at the C2 position by employing more forcing reaction conditions.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of an iodine atom, as in this compound, offers several advantages in drug design. Iodine's size and lipophilicity can enhance binding to target proteins, and it can serve as a handle for further synthetic modifications, such as cross-coupling reactions.

Derivatives of iodoquinazolines have shown significant promise as anticancer agents, particularly as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[10][11][12][13][14] These kinases are crucial regulators of tumor growth, proliferation, and angiogenesis. The ability to synthesize a wide array of substituted iodoquinazolines from the this compound precursor allows for the fine-tuning of inhibitory activity and selectivity against these important cancer targets.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the quinazoline core. The carbons attached to the electronegative chlorine and nitrogen atoms will appear at lower fields.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (324.93 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms and one iodine atom.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally related compounds such as 2,4-dichloroquinazoline and other halogenated quinazolines, the following precautions are recommended.[15][16][17][18]

-

Hazard Identification: Likely to be harmful if swallowed, and may cause skin and serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or use a fume hood.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel bioactive molecules. Its well-defined regioselective reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for the construction of compound libraries for drug discovery. The established importance of iodoquinazoline derivatives as potent kinase inhibitors underscores the value of this compound in the ongoing search for new and effective therapeutic agents. Researchers and synthetic chemists are encouraged to explore the synthetic versatility of this compound to drive innovation in medicinal chemistry.

References

-

Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PubMed Central. [Link]

-

CAS 74173-76-5: 2,4-dichloro-6-iodoquinazoline. Moleqube. [Link]

-

Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M: Molecular docking, ADMET, design, and syntheses. PubMed. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

SAFETY DATA SHEET - 4-Hydroxyquinazoline. Thermo Fisher Scientific. [Link]

-

Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. National Institutes of Health. [Link]

-

2,4-Dichloro-6-iodoquinazoline | C8H3Cl2IN2 | CID 11461506. PubChem. [Link]

-

2,4-D. NIST WebBook. [Link]

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Publishing. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Biological activities of recent advances in quinazoline. ResearchGate. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Publishing. [Link]

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central. [Link]

-

Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,4-Dichloroquinazoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 74173-76-5: 2,4-dichloro-6-iodoquinazoline [cymitquimica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. echemi.com [echemi.com]

- 18. 2,4-Dichloroquinazoline - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-iodoquinazoline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways toward 2,4-dichloro-5-iodoquinazoline, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile pharmacological profile has led to their investigation and development as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The introduction of halogen substituents, such as chlorine and iodine, at specific positions on the quinazoline ring can significantly modulate the compound's physicochemical properties and biological activity, making them valuable intermediates in drug discovery programs. This guide focuses on the synthesis of this compound, a key building block for the elaboration of more complex molecular architectures.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is most effectively approached through a two-step sequence starting from a suitably substituted anthranilic acid derivative. The core strategy involves the initial construction of the quinazoline-2,4-dione ring system, followed by a chlorination step to introduce the chloro groups at the 2- and 4-positions.

The position of the iodo substituent on the final product is determined by its position on the starting anthranilic acid. To obtain this compound, the synthesis must commence with 2-amino-6-iodobenzoic acid . It is a common misconception that 5-iodoanthranilic acid would yield the 5-iodoquinazoline; however, due to the nature of the cyclization reaction, this would lead to the 8-iodo isomer.

Primary Synthetic Pathway: From 2-Amino-6-iodobenzoic Acid

This section details the principal and most direct route to this compound, commencing with 2-amino-6-iodobenzoic acid.

Step 1: Synthesis of 5-Iodoquinazoline-2,4(1H,3H)-dione

The initial step involves the formation of the heterocyclic quinazoline-2,4-dione ring system. This is typically achieved through the condensation of an anthranilic acid derivative with a carbonyl-containing reagent, such as urea or potassium cyanate. The use of urea is often preferred due to its ready availability and the straightforward nature of the reaction.

The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-6-iodobenzoic acid on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable quinazoline-2,4-dione ring.

Experimental Protocol: Synthesis of 5-Iodoquinazoline-2,4(1H,3H)-dione

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 2-Amino-6-iodobenzoic acid | 263.03 g/mol | 1 | 1 | (e.g., 10.0 g) |

| Urea | 60.06 g/mol | 5-10 | 5-10 | (e.g., 11.4 - 22.8 g) |

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-6-iodobenzoic acid and a 5 to 10-fold molar excess of urea.

-

Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and then may solidify as the reaction progresses.

-

Maintain this temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

To the solidified mass, add a 2 M sodium hydroxide solution and heat to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 5-iodoquinazoline-2,4(1H,3H)-dione.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Chlorination of 5-Iodoquinazoline-2,4(1H,3H)-dione

The second and final step is the conversion of the hydroxyl groups of the quinazoline-2,4-dione to chloro substituents. This is a crucial transformation that activates the 2- and 4-positions for subsequent nucleophilic substitution reactions. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃).[1][2][3][4]

Phosphorus oxychloride serves as both the chlorinating agent and, in many cases, the solvent. The reaction proceeds via the formation of phosphate ester intermediates, which are then displaced by chloride ions.[4] The reaction is typically conducted at elevated temperatures to ensure complete conversion. The presence of a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF) or an organic base such as Hunig's base can accelerate the reaction.[1]

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| 5-Iodoquinazoline-2,4(1H,3H)-dione | 288.03 g/mol | 1 | 1 | (e.g., 5.0 g) |

| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | Excess | - | (e.g., 25 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 g/mol | Catalytic | - | (e.g., 0.5 mL) |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-iodoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for the preparation of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the final product. For reference, spectral data for similar compounds like 2,4-dichloroquinoline and 4,7-dichloroquinazoline can be found in spectral databases.[5][6][7]

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point (m.p.): A sharp melting point is indicative of high purity.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step with ice water is particularly hazardous and should be performed with extreme caution.

-

Chlorinated and Iodinated Organic Compounds: These compounds should be handled with care as they may be toxic or irritant.

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The two-step pathway, involving the cyclization of 2-amino-6-iodobenzoic acid with urea followed by chlorination with phosphorus oxychloride, provides a reliable method for obtaining this valuable synthetic intermediate. This guide has provided a detailed, field-proven methodology, grounded in established chemical literature, to aid researchers in the successful synthesis and application of this important quinazoline derivative.

References

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]

-

Al-Ostath, A. et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules 2020 , 25(21), 5036. Available at: [Link]

-

ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. Available at: [Link]

-

Wang, L. et al. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin 2014 , 62(8), 824-829. Available at: [Link]

-

Novel 5-aryl-[1][8][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). Available at: [Link]

-

ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). Available at: [Link]

-

Arnott, E. A. et al. POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry 2011 , 76(6), 1653-1661. Available at: [Link]

-

ResearchGate. Synthesis of quinazoline-2,4(1H,3H)-dione 14. Available at: [Link]

-

Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Available at: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

-

ResearchGate. Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. Available at: [Link]

-

Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Available at: [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available at: [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available at: [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

-

SpectraBase. 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 4,7-Dichloroquinazoline - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Quinazoline-Based Inhibitors

<content_part>

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold as a "Privileged Structure" in Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules that exhibit a wide range of biological activities, allowing for the development of therapeutic agents with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] In the realm of oncology, the quinazoline core has proven to be an exceptionally valuable scaffold for the design of potent and selective enzyme inhibitors, particularly targeting protein kinases.[5][6]

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many cancers.[6][7] Quinazoline-based inhibitors have emerged as a cornerstone of targeted cancer therapy by effectively blocking the activity of these aberrant kinases.[5][6] This guide provides an in-depth exploration of the mechanism of action of these inhibitors, focusing on their interaction with key oncogenic kinases, the structural basis for their activity, and the experimental methodologies used to characterize their function.

Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for most clinically successful quinazoline-based inhibitors is competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[6][8] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction.[9] Quinazoline inhibitors, due to their structural similarity to the purine ring of ATP, can occupy this catalytic site, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates.[6][8]

This competitive binding is facilitated by key molecular interactions between the quinazoline scaffold and the kinase's ATP pocket. A critical interaction involves the formation of one or more hydrogen bonds between the nitrogen atoms of the quinazoline ring (typically N1 and N3) and backbone residues in the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme.[10] For instance, in the Epidermal Growth Factor Receptor (EGFR), the N1 atom of the quinazoline core forms a hydrogen bond with the backbone amine of a methionine residue (Met793), anchoring the inhibitor in the active site.[10][11]

Visualizing the Interaction: Quinazoline in the Kinase ATP Pocket

The following diagram illustrates the general binding mode of a quinazoline-based inhibitor within the ATP-binding pocket of a protein kinase.

Caption: Generalized binding of a quinazoline inhibitor in a kinase ATP pocket.

Generations of Inhibition: From Reversible to Irreversible Binding

The evolution of quinazoline-based kinase inhibitors can be categorized by their mode of binding—reversible or irreversible (covalent). This distinction is crucial as it dictates the inhibitor's duration of action, potency, and ability to overcome certain forms of drug resistance.[12][13]

First-Generation: Reversible Inhibitors

First-generation inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind reversibly to the active conformation of the kinase.[6][10] Their efficacy relies on maintaining a sufficient concentration in the vicinity of the target to outcompete cellular ATP.[14]

-

Gefitinib & Erlotinib: These drugs were among the first targeted therapies approved for non-small cell lung cancer (NSCLC) harboring activating mutations in EGFR.[8][15][16] The 4-anilinoquinazoline core is essential for their activity, with the quinazoline portion anchoring to the hinge region and the aniline group extending into a hydrophobic pocket, contributing to potency and selectivity.[10]

However, the clinical utility of these reversible inhibitors is often limited by the development of resistance, most commonly through a secondary mutation in the kinase domain, such as the T790M "gatekeeper" mutation in EGFR.[12] This mutation increases the kinase's affinity for ATP, making it difficult for reversible inhibitors to compete effectively.[12]

Second-Generation: Covalent Irreversible Inhibitors

To overcome resistance, second-generation inhibitors like afatinib and dacomitinib were developed.[12][13] These inhibitors feature the same 4-anilinoquinazoline scaffold but are modified with a reactive electrophilic group, typically an acrylamide "warhead".[13][17]

This design enables a two-step mechanism of action:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP pocket in a manner similar to first-generation drugs.[13]

-

Covalent Bond Formation: The reactive warhead then forms a permanent, covalent bond with a nearby nucleophilic amino acid residue, most often a cysteine, located near the ATP-binding site (e.g., Cys797 in EGFR).[13]

This irreversible binding provides several advantages:

-

Increased Potency & Duration: By permanently disabling the enzyme, these inhibitors can achieve a more profound and sustained blockade of signaling.[18]

-

Overcoming Resistance: They can effectively inhibit kinases with resistance mutations like T790M because their efficacy is not solely dependent on outcompeting ATP.[12][13]

Afatinib, for example, is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[12] This broader specificity can be advantageous in certain contexts but may also contribute to a different side-effect profile compared to more selective inhibitors.[15][19]

The Structural Basis of Selectivity

While the quinazoline core provides the necessary anchor to the kinase hinge region, selectivity for specific kinases is largely determined by the substituents attached to this core, particularly at the 4-position.[10] The chemical nature and conformation of the 4-anilino group, for example, dictate how the inhibitor interacts with variable regions of the ATP-binding site.[7][10]

Kinase selectivity is crucial for minimizing off-target effects and associated toxicities. The structural basis for selectivity can be subtle. For instance, the selectivity of certain quinazolinone inhibitors for p38 MAP kinase over other MAP kinases is attributed to the presence of a specific glycine residue (Gly110) in p38.[20][21] The binding of the inhibitor induces a peptide flip between Met109 and Gly110, an energetically favorable conformation that cannot be adopted by other kinases which have bulkier residues at this position.[20][21] This unique binding mode is a prime example of how small differences in protein structure can be exploited to achieve high inhibitor selectivity.

Beyond Kinases: Expanding Roles of the Quinazoline Scaffold

While kinase inhibition is the most prominent mechanism of action, quinazoline derivatives have shown efficacy through other mechanisms, highlighting the scaffold's versatility.[5] These include:

-

Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics, a mechanism similar to classic chemotherapy agents.[5]

-

DNA Repair Enzyme Inhibition: Some quinazolines can block enzymes involved in DNA repair, sensitizing cancer cells to DNA-damaging agents.[5]

-

Dual-Target Inhibition: Researchers are actively developing quinazoline-based molecules that can inhibit multiple targets simultaneously, such as dual HDAC and PI3K inhibitors, offering a multi-pronged attack on cancer signaling networks.[22]

-

Covalent Allosteric Inhibition: In a novel application, quinazoline scaffolds have been used to develop covalent inhibitors that target allosteric sites—pockets on the enzyme surface distinct from the active site. This has been a breakthrough for previously "undruggable" targets like KRAS G12C, where inhibitors bind to a pocket near the mutated cysteine, locking the protein in an inactive state.[23][24][25]

Experimental Validation: A Workflow for Characterizing Inhibitor Action

A rigorous, multi-step process is required to fully characterize the mechanism of action of a novel quinazoline-based inhibitor. This workflow integrates biochemical, cellular, and structural methods to provide a comprehensive understanding of the compound's potency, selectivity, and functional effects.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing quinazoline-based inhibitors.

Part 1: Biochemical Assays for Potency and Selectivity

The initial characterization of a kinase inhibitor begins with in vitro biochemical assays.[26] These cell-free systems use purified enzymes and substrates to directly measure the compound's effect on catalytic activity.[9][27]

Protocol: Determining IC50 using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][27]

-

Reaction Setup: In a multi-well plate, combine the purified kinase, the specific substrate (peptide or protein), and varying concentrations of the quinazoline inhibitor (typically a serial dilution).

-

Initiation: Add a defined concentration of ATP to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Causality Check: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase to ensure sensitive detection of competitive inhibitors.[14]

-

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the unused ATP from interfering with the subsequent luminescence signal.

-

ADP Detection (Step 2): Add Kinase Detection Reagent, which contains luciferase and its substrate. The enzyme converts the ADP generated in the kinase reaction back into ATP, which then fuels the luciferase reaction, producing light.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Self-Validation:

-

Positive Control: A well-known inhibitor of the target kinase.

-

Negative Control (No Inhibitor): Represents 100% kinase activity.

-

Background Control (No Enzyme): Represents 0% kinase activity.

-

Table 1: Comparison of Common Biochemical Assay Formats

| Assay Technology | Principle | Advantages | Considerations |

| Radiometric Assays ([³³P]-ATP) [14] | Measures incorporation of radioactive phosphate into a substrate. | Gold standard for sensitivity; direct measurement. | Requires handling of radioactive materials; low throughput. |

| Luminescence (e.g., ADP-Glo™) [9][27] | Measures ADP production via a luciferase-coupled reaction. | High sensitivity; universal for any kinase; high throughput. | Indirect measurement; potential for compound interference. |

| Fluorescence (TR-FRET) [28] | Measures phosphorylation of a fluorescently labeled substrate. | Homogeneous ("mix-and-read"); high throughput. | Requires specific antibodies and labeled substrates. |

| Binding Assays (e.g., LanthaScreen™) [28] | Measures displacement of a fluorescent tracer from the kinase ATP site. | Can detect non-competitive inhibitors; no enzyme activity needed. | Does not directly measure inhibition of catalysis. |

Part 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

After confirming biochemical potency, it is essential to verify that the inhibitor can engage its target in a complex cellular environment and elicit the desired biological response.[26]

Protocol: Validating Target Inhibition via Western Blot

This protocol assesses whether the inhibitor blocks the phosphorylation of its target kinase and downstream signaling proteins within cancer cells.

-

Cell Culture: Grow the target cancer cell line (e.g., an EGFR-mutant NSCLC cell line for an EGFR inhibitor) to approximately 80% confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of the quinazoline inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).

-

Ligand Stimulation (if applicable): For receptor tyrosine kinases like EGFR, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) before harvesting to ensure the pathway is activated.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Causality Check: Re-probe the same membrane with an antibody for the total protein level of the target kinase (e.g., anti-total-EGFR) and a loading control (e.g., anti-Actin). This is a critical self-validating step to ensure that any decrease in the phospho-signal is due to inhibition of activity, not a decrease in the total amount of protein.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A dose-dependent decrease in the phosphorylated target relative to the total target confirms cellular target engagement.

Conclusion

Quinazoline-based inhibitors represent a triumph of modern rational drug design. Their mechanism of action, centered on the competitive and often covalent inhibition of protein kinases, has fundamentally changed the treatment paradigm for many cancers.[5][6] The success of this scaffold is built upon a deep understanding of the structural biology of kinase-inhibitor interactions, which allows for the fine-tuning of potency, selectivity, and resistance-breaking capabilities.[10] The continued exploration of the quinazoline core in developing dual-target, allosteric, and other novel inhibitory modalities ensures that this "privileged structure" will remain at the forefront of therapeutic innovation for years to come.[22][24]

References

-

Wilson, K. P., et al. (1998). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. PubMed. Available at: [Link]

-

Iacob, E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

-

Singh, S., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. Available at: [Link]

-

Patel, H., et al. (2023). Afatinib. NCBI Bookshelf. Available at: [Link]

-

Vishwakarma, S. K., et al. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. Available at: [Link]

-

Mishra, S., et al. (2023). Medicinal and biological significance of quinazoline: A highly important scaffold for drug discovery: A review. ResearchGate. Available at: [Link]

-

Mohanta, L., et al. (2022). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. ScienceDirect. Available at: [Link]

-

Zeng, L., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. PubMed. Available at: [Link]

-

Wilson, K. P., et al. (1998). Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Biomedical and Pharmacology Journal. Available at: [Link]

-

El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Kaur, G., et al. (2023). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. SpringerLink. Available at: [Link]

-

Al-Hujran, T. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. PubMed Central. Available at: [Link]

-

Abuelizz, H. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Abdullahi, M., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PubMed Central. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Al-Oaidi, O. A., et al. (2023). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central. Available at: [Link]

-

Fancelli, D., et al. (2006). Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2. ResearchGate. Available at: [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

-

Ramalingam, S. S., et al. (2015). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. PubMed Central. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Zeng, L., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. ResearchGate. Available at: [Link]

-

Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. PubMed Central. Available at: [Link]

-

de Gruiter, L. G., et al. (2022). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

-

Yang, C. J., et al. (2022). Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first-line setting. PubMed Central. Available at: [Link]

-

CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]

-

Gentile, F. (2023). Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds?. PubMed Central. Available at: [Link]

-

Xiao, F., et al. (2015). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. International Journal of Cancer. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 19. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 28. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

Spectroscopic Characterization of 2,4-Dichloro-5-iodoquinazoline: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 2,4-dichloro-5-iodoquinazoline, with the chemical formula C₈H₃Cl₂IN₂, dictates its spectroscopic features. The quinazoline core, a bicyclic aromatic system, will exhibit characteristic signals in NMR and IR spectroscopy. The presence of three different halogen substituents (two chlorine atoms and one iodine atom) will significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts in the NMR spectra. Furthermore, the isotopic distribution of chlorine will result in a characteristic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring of the quinazoline core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | J₆₋₇ ≈ 7-9, J₆₋₈ ≈ 1-2 |

| H-7 | 7.4 - 7.6 | Triplet (t) | J₇₋₆ ≈ J₇₋₈ ≈ 7-9 |

| H-8 | 8.1 - 8.3 | Doublet of doublets (dd) | J₈₋₇ ≈ 7-9, J₈₋₆ ≈ 1-2 |

These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

-

H-8: This proton is expected to be the most deshielded (highest chemical shift) due to the anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing effect of the chlorine at C-2.

-

H-6: The chemical shift of this proton will be influenced by the ortho-iodine and para-chlorine substituents.

-

H-7: This proton will likely have the lowest chemical shift among the three aromatic protons.

-

Coupling: The observed multiplicities arise from spin-spin coupling between adjacent protons. The ortho coupling (J₆₋₇ and J₇₋₈) is expected to be larger than the meta coupling (J₆₋₈).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two chlorine atoms and one iodine atom will significantly impact the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 160 - 165 |

| C-4a | 120 - 125 |

| C-5 | 95 - 100 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 135 - 140 |

| C-8a | 150 - 155 |

These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation:

-

C-2 and C-4: These carbons, being directly attached to chlorine atoms and adjacent to nitrogen atoms, are expected to have the highest chemical shifts.

-

C-5: The carbon atom bearing the iodine atom (C-5) will exhibit a significantly lower chemical shift due to the "heavy atom effect" of iodine.

-

Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical range for aromatic compounds, with variations due to the influence of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic C-H and C=C/C=N bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| 1620 - 1580 | C=C/C=N stretching (quinazoline ring) | Medium to Strong |

| 1550 - 1450 | Aromatic C=C stretching | Medium to Strong |

| 850 - 750 | C-Cl stretching | Strong |

| 700 - 600 | C-I stretching | Medium |

Interpretation:

The presence of sharp peaks in the 1620-1450 cm⁻¹ region is characteristic of the quinazoline ring system. The strong absorption in the 850-750 cm⁻¹ range is indicative of the C-Cl bonds. The C-I stretching vibration is expected at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be particularly informative due to the presence of chlorine and iodine.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 324.87 g/mol . The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Major Fragments:

-

[M-Cl]⁺: Loss of a chlorine atom.

-

[M-I]⁺: Loss of an iodine atom.

-

[M-Cl-Cl]⁺: Loss of both chlorine atoms.

-

Isotopic Pattern of the Molecular Ion:

Caption: Predicted isotopic pattern for the molecular ion of this compound.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a high-resolution mass spectrometer to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and major fragments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared to the predictions outlined in this guide. As a Senior Application Scientist, I am confident that this guide will be a valuable tool for researchers working with this and related quinazoline derivatives.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Unlocking the Therapeutic Potential of 2,4-Dichloro-5-iodoquinazoline: A Technical Guide to Putative Molecular Targets

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically approved targeted cancer therapies.[1][2] Within this privileged class of compounds, 2,4-Dichloro-5-iodoquinazoline emerges as a particularly intriguing starting point for the development of novel therapeutics. Its di-chloro substitutions at the 2 and 4 positions provide reactive handles for synthetic elaboration, while the iodine atom at the 5-position offers opportunities for modulating potency and selectivity, as well as for potential use in radio-imaging or therapy.[3] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, focusing on the scientific rationale and experimental validation strategies for researchers and drug development professionals.

The Rationale for Targeting Protein Kinases

The vast majority of quinazoline-based anticancer agents function as inhibitors of protein tyrosine kinases.[1][2] These enzymes are critical regulators of intracellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[4] In many cancers, aberrant kinase activity, due to mutations or overexpression, drives tumor progression, making them highly attractive therapeutic targets.[4] Given the extensive body of literature on quinazoline derivatives, the most probable and high-value therapeutic targets for compounds derived from a this compound core are members of the receptor tyrosine kinase (RTK) family, specifically the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation and survival.[5] Overexpression and activating mutations of EGFR are common in various solid tumors, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[5][6] Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, function as reversible ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1][6]

Mechanistic Insight and Rationale

Derivatives of this compound are predicted to bind to the ATP-binding pocket of the EGFR kinase domain. The quinazoline core mimics the adenine ring of ATP, while substituents at the 4-position can be designed to interact with key residues in the hinge region of the kinase, a common feature of Type I kinase inhibitors.[3] The 5-iodo substitution can potentially enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the active site. Furthermore, targeting mutant forms of EGFR, such as the T790M "gatekeeper" mutation that confers resistance to first-generation inhibitors, is a key area of research where novel quinazoline scaffolds are being explored.[7][8]

Experimental Validation Workflow

A systematic approach is required to validate EGFR as a target for a novel compound derived from this compound.

Step-by-Step Protocol: EGFR Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR.

-

Materials: Recombinant human EGFR (wild-type and T790M mutant), ATP, poly(Glu, Tyr) 4:1 substrate, test compound, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. Incubate for 60 minutes at room temperature. d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. e. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. f. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth. The dual inhibition of both EGFR and VEGFR-2 signaling pathways has emerged as a powerful strategy to combat cancer and overcome resistance mechanisms.[3]

Mechanistic Insight and Rationale

Similar to EGFR, VEGFR-2 is a receptor tyrosine kinase. Many quinazoline-based inhibitors have been shown to possess dual inhibitory activity against both EGFR and VEGFR-2.[3][7] The structural similarity of the ATP-binding sites of these kinases allows for the design of single molecules that can effectively block both pathways. For derivatives of this compound, appropriate modifications at the 4-position can confer potent VEGFR-2 inhibitory activity.

Experimental Validation Workflow

The validation of VEGFR-2 as a target follows a similar path to that of EGFR, with specific assays tailored to angiogenesis.

Step-by-Step Protocol: Endothelial Cell Tube Formation Assay

-

Objective: To assess the anti-angiogenic potential of the test compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, endothelial cell growth medium, test compound, 96-well plates, and a microscope.

-

Procedure: a. Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C. b. Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the test compound. c. Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2. d. After incubation, visualize the formation of tube-like structures using a microscope. e. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. f. Compare the results from treated wells to a vehicle control to determine the inhibitory effect of the compound.

Quantitative Data Summary

The following table summarizes the expected output from the initial validation assays for a promising dual EGFR/VEGFR-2 inhibitor derived from this compound.

| Assay | Target/Cell Line | Parameter | Expected Value for Active Compound |

| Biochemical Kinase Assay | EGFR (wild-type) | IC50 | < 100 nM |

| Biochemical Kinase Assay | EGFR (T790M) | IC50 | < 100 nM |

| Biochemical Kinase Assay | VEGFR-2 | IC50 | < 100 nM |

| Cell Proliferation Assay | A549 (NSCLC) | GI50 | < 1 µM |

| Cell Proliferation Assay | HUVEC | GI50 | < 1 µM |

Other Potential Therapeutic Targets

While EGFR and VEGFR-2 are the most prominent targets, the quinazoline scaffold is known to interact with a broader range of kinases and other proteins.[9][10] Preliminary screening against a kinase panel could reveal unexpected activities. Other potential targets to consider for secondary screening include:

-

RAF Kinase: A key component of the MAPK/ERK signaling pathway.[9]

-

PI3K/Akt/mTOR Pathway: A critical pathway for cell growth, proliferation, and survival.[10][11]

-

Tubulin: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

-

c-Src: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[12]

Conclusion

This compound represents a valuable starting point for the design of novel targeted therapies. Based on the extensive precedent in the literature, the most promising therapeutic targets for derivatives of this scaffold are the receptor tyrosine kinases EGFR and VEGFR-2. A systematic and rigorous experimental approach, encompassing biochemical and cell-based assays, is essential to validate these targets and elucidate the mechanism of action of new chemical entities. The dual inhibition of EGFR and VEGFR-2 remains a clinically relevant and compelling strategy in oncology, and the this compound core provides a versatile platform for the development of the next generation of kinase inhibitors.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. 9

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. 1

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. 10

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. 11

-

Quinazoline Derivatives in Cancer Chemotherapy: A Technical Guide - Benchchem. 2

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PubMed Central. 3

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar. 5

-

Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. 12

-

Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed. 7

-

Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PubMed. 8

-

Drug Discovery - Inhibitor | chemical-kinomics. 4

-

Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma. 6

Sources

- 1. mdpi.com [mdpi.com]